Fmoc-Gln(Trt)-Gly-OH
Description
Fmoc-Gln(Trt)-Gly-OH is a dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of:
- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group of glutamine (Gln) and is removed under mild basic conditions (e.g., piperidine).
- Trt (triphenylmethyl): Protects the side-chain amide of Gln, offering stability during Fmoc deprotection but removable with trifluoroacetic acid (TFA) .
- Glycine (Gly): The C-terminal residue, which lacks a side chain and remains unprotected.
This compound is critical for synthesizing peptides requiring Gln residues, such as granulocyte colony-stimulating factor (G-CSF) and erythropoietin (EPO), where side-chain protection prevents undesired reactions during SPPS .
Structure
2D Structure
Properties
Molecular Formula |
C41H37N3O6 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H37N3O6/c45-37(44-41(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-36(39(48)42-26-38(46)47)43-40(49)50-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,35-36H,24-27H2,(H,42,48)(H,43,49)(H,44,45)(H,46,47) |
InChI Key |
YWWRQZLQHKCHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-Gly-OH typically involves the protection of the amino acids glutamine and glycine. The trityl group is used to protect the side chain of glutamine, while the Fmoc group is used to protect the amino group of glycine. The synthesis can be carried out using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes automated peptide synthesizers that use solid-phase synthesis methods. The amino acids are sequentially added to a resin, and the protecting groups are removed at each step to allow for the next amino acid to be added. The final product is then cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography) .
Chemical Reactions Analysis
Table 1: Coupling Efficiency Comparison
| Compound | Solubility in DMF | Dehydration Side Reactions | Coupling Yield (%) |
|---|---|---|---|
| Fmoc-Gln(Trt)-Gly-OH | High | Minimal | 95–98 |
| Fmoc-Gln-OH | Low | Frequent | 80–85 |
| Fmoc-Asn(Trt)-OH | Moderate | Rare | 90–93 |
Fmoc Removal
The Fmoc group is cleaved using 20–30% piperidine in DMF, exposing the α-amino group for subsequent couplings. This step is critical for iterative peptide chain elongation .
Trt Group Removal
The Trt protection on glutamine is stable during Fmoc deprotection but removed during final resin cleavage with 95% trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) .
Conditions :
Side Reaction Mitigation
The Trt group minimizes side reactions during synthesis:
-
Dehydration Prevention : The γ-amide of glutamine is protected, avoiding intramolecular cyclization or aspartimide formation .
-
Improved Stability : Enhanced solubility reduces aggregation, ensuring homogeneous reaction conditions .
Real-Time Reaction Monitoring
Refractometry studies demonstrate that coupling reactions involving this compound exhibit distinct refractive index (RI) profiles compared to simpler amino acids like Fmoc-Gly-OH. These differences correlate with mass transfer efficiency during SPPS .
Table 2: Solubility and Reactivity in Common Solvents
| Solvent | This compound | Fmoc-Gln-OH |
|---|---|---|
| Dimethylformamide | >200 mg/mL | <50 mg/mL |
| Dichloromethane | Insoluble | Insoluble |
| Acetonitrile | Insoluble | Insoluble |
Scientific Research Applications
Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a derivative of the amino acid glutamine, protected with both Fmoc (9-fluorenylmethyloxycarbonyl) and trityl groups . It is primarily utilized as a reagent in peptide synthesis . The trityl group protects the glutamine side chain, preventing unwanted side reactions during peptide synthesis .
Applications in Peptide Synthesis
Fmoc-Gln(Trt)-OH is employed in peptide synthesis due to its solubility in organic solvents, which leads to high purity peptides . Standard procedures can be used for coupling Fmoc-Gln(Trt)-OH during synthesis . The trityl protecting group is typically removed using 95% trifluoroacetic acid (TFA) within 1-3 hours, without causing alkylation of tryptophan residues .
Case Study: Glucagon Synthesis
Fmoc-Gln(Trt)-OH is used in the synthesis of Glucagon . In a study focused on enhancing peptide purity in solid-phase peptide synthesis, researchers purified each amino acid, including Fmoc-Gln(Trt)-OH, to eliminate impurities that could compromise the overall purity of the final product . The purification process involved dissolving Fmoc-Lys (Boc)-OH in toluene at elevated temperatures, followed by stirring, filtration, and washing . The purified amino acids were then used in the synthesis of Glucagon, resulting in a significant reduction of impurities and a higher purity crude peptide .
COVID-19 Therapeutics Research
Fmoc-Gln(Trt)-OH is applicable in the creation of peptide substrates utilized in biochemical assays related to anti-COVID-19 drug design . For example, it was used in the synthesis of peptide substrates for the SARS-CoV-2 Mpro protease .
Advantages of Fmoc-Gln(Trt)-OH
- High Purity Peptides The use of Fmoc-Gln(Trt)-OH results in significantly purer peptides compared to other derivatives used for the introduction of glutamine .
- Solubility: Fmoc-Gln(Trt)-OH exhibits good solubility in most organic solvents, facilitating its incorporation into peptide synthesis protocols .
- Prevention of Side Reactions: The trityl group on the glutamine side chain prevents unwanted substitute products in reactions .
- Orthogonal Protection: Fmoc SPPS offers an orthogonal combination of temporary and permanent protecting groups . The Fmoc group prevents racemization during activation and coupling .
Mechanism of Action
Mechanism: The primary function of Fmoc-Gln(Trt)-Gly-OH is to protect the amino acids during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions, while the trityl group protects the side chain of glutamine .
Molecular Targets and Pathways: The compound itself does not have a direct biological target or pathway. Instead, it facilitates the synthesis of peptides that can interact with various biological targets and pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
Fmoc-Gln(Trt)-OH vs. Fmoc-Gln(Trt)-Gly-OH
Key Differences :
- This compound introduces a Gly residue, simplifying sequences requiring Gln-Gly motifs.
- Gly’s lack of steric hindrance improves coupling efficiency compared to bulkier residues.
B. Fmoc-L-Lys(Boc)-Gly-OH
Key Insight :
- Boc and Trt differ in acid sensitivity, enabling orthogonal deprotection strategies in multi-step syntheses.
C. Fmoc-Asn(Trt)-OH
Key Insight :
- Asn and Gln share similar Trt protection strategies, but Gln’s longer side chain may influence solubility and coupling kinetics.
Solubility and Handling
- This compound : Hydrophobic Trt group necessitates polar aprotic solvents (DMF, NMP) for dissolution .
- Fmoc-Glu(OtBu)-OH : OtBu protection on Glu’s side chain offers intermediate hydrophobicity compared to Trt.
- Fmoc-His(Trt)-OH : Trt on His’s imidazole ring enhances stability during Fmoc deprotection but may reduce solubility.
Deprotection Conditions
| Compound | Deprotection Reagent | Conditions |
|---|---|---|
| This compound | TFA/DCM/TIPS | 70% TFA, 40 min |
| Fmoc-Lys(Boc)-Gly-OH | TFA | >95% TFA, 2 h |
| Fmoc-His(Mtt)-OH | 1% TFA in DCM | Mild acid (Mtt removal) |
Note: Trt requires stronger acid than Mtt but milder than Boc, enabling selective deprotection.
Purity and Impurity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
